1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride
Description
1-({1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-amine dihydrochloride is a synthetic organic compound featuring a fused imidazo[4,5-c]pyridine core linked via a methylene group to a cyclobutane ring bearing an amine functional group. While its exact biological activity remains unspecified in available literature, structural analogs suggest possible roles as kinase inhibitors or receptor modulators due to the imidazo[4,5-c]pyridine moiety’s prevalence in medicinal chemistry .
Synonyms for related intermediates include (1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)methanamine and ZINC82404817, as noted in supplier databases . The compound’s synthesis likely involves multi-step heterocyclic reactions, leveraging alkylation or cycloaddition strategies to assemble the imidazopyridine and cyclobutane components.
Properties
Molecular Formula |
C12H18Cl2N4 |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
1-[(1-methylimidazo[4,5-c]pyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-10-3-6-14-8-9(10)15-11(16)7-12(13)4-2-5-12;;/h3,6,8H,2,4-5,7,13H2,1H3;2*1H |
InChI Key |
RLBDXFPXXBDGLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1CC3(CCC3)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-c]pyridine moiety is known to bind to various biological targets, potentially modulating their activity. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of an imidazo[4,5-c]pyridine core, cyclobutane ring, and dihydrochloride salt form. Below is a comparative analysis with three analogs identified in supplier records (Table 1) .
Table 1: Structural and Functional Comparison of Similar Compounds
| Compound Name | Core Heterocycle | Substituents/Modifications | Salt Form | Key Distinguishing Features |
|---|---|---|---|---|
| 1-({1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-amine dihydrochloride | Imidazo[4,5-c]pyridine | Cyclobutylamine, methylene linker | Dihydrochloride | Conformational rigidity from cyclobutane; enhanced solubility |
| {1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride | Pyrazole | 2-Methylphenyl, ethylamine | Hydrochloride | Bulky aromatic substituent; simpler amine linker |
| {1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine | Pyrano[4,3-c]pyrazole | Methanamine, fused pyran ring | None | Oxygen-containing pyran ring; no salt form |
| {1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine | Imidazo[4,5-c]pyridine | Methanamine | None | Lacks cyclobutane; neutral amine form |
Structural and Functional Insights
Core Heterocycle Differences: The target compound’s imidazo[4,5-c]pyridine core is nitrogen-rich, favoring interactions with biological targets like kinases or GPCRs. In contrast, the pyrazole-based analog ({1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride) may exhibit altered binding kinetics due to its smaller, less-conjugated heterocycle .
Impact of Cyclobutane and Salt Form :
- The cyclobutane ring in the target compound imposes conformational constraints, which could enhance target selectivity or metabolic stability relative to the flexible ethylamine linker in the pyrazole analog.
- The dihydrochloride salt improves aqueous solubility compared to the neutral {1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine, a critical advantage for drug formulation .
Substituent Effects :
- The 2-methylphenyl group in the pyrazole analog introduces steric bulk and lipophilicity, possibly reducing solubility but improving membrane permeability.
- The absence of a cyclobutane in {1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine simplifies the structure but may diminish rigidity, affecting binding affinity .
Research Implications and Limitations
While supplier data confirm the commercial availability of these analogs , detailed pharmacological or pharmacokinetic studies are absent in the provided evidence. Further research should explore:
- Structure-Activity Relationships (SAR) : How cyclobutane rigidity and salt forms influence target engagement.
- Solubility and Bioavailability : Comparative studies on hydrochloride vs. dihydrochloride salts.
- Synthetic Accessibility : Cost-benefit analysis of synthesizing cyclobutane-containing analogs versus simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
